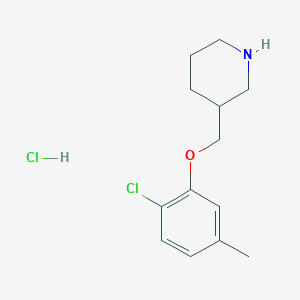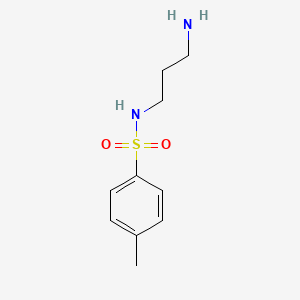
N-(3-aminopropyl)-4-methylbenzenesulfonamide
説明
N-(3-aminopropyl)-4-methylbenzenesulfonamide (NAMPS) is a synthetic amine with a wide range of applications in research, medicine and industry. It is a versatile compound that can be used as a catalyst, a surfactant, a corrosion inhibitor, a plasticizer, and a pharmaceutical intermediate. NAMPS is also a precursor to a variety of other compounds, including the popular anti-inflammatory drug ibuprofen.
科学的研究の応用
Coordination Geometry in Copper Complexes
N-(3-aminopropyl)-4-methylbenzenesulfonamide has been utilized in the study of copper(II) coordination geometry. The compound's amine and sulfonamide units engage in strong intermolecular hydrogen bonding. This bonding influences the coordination geometries of copper centers in the solid state, mimicking the entatic state in metalloenzymes, which is enforced by protein structures. This application offers insights into the structural behavior of copper complexes and their potential biochemical significance (White et al., 1999).
DNA Binding and Anticancer Activity
Another significant application is in the development of mixed-ligand copper(II)-sulfonamide complexes. These complexes have been studied for their interaction with DNA and potential anticancer properties. The sulfonamide derivative plays a critical role in determining the interaction type with DNA. The complexes exhibit varied abilities to cleave DNA and induce cell death primarily through apoptosis, demonstrating their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).
Anti-HIV Activity
This compound derivatives have also been synthesized and tested for their anti-HIV activity. These compounds were evaluated for their effectiveness against HIV-1, showing potential as therapeutic agents in the treatment of HIV. The structure-activity relationships of these compounds provide valuable insights into the design of effective anti-HIV medications (Brzozowski & Sa̧czewski, 2007).
Synthesis and Characterization Studies
The compound has been central to various synthesis and characterization studies. For instance, the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide highlights the compound's potential in creating new chemical entities. These studies are crucial for understanding the molecular structure and properties of such derivatives, paving the way for further pharmaceutical and biochemical applications (Stenfors & Ngassa, 2020).
Molecular Structure and Spectroscopic Analysis
Detailed molecular structure and spectroscopic studies of this compound derivatives have been conducted. These studies employ various experimental and computational methods, including FT-IR, Raman spectroscopy, and NMR, providing deep insights into the molecular geometry and electronic properties of these compounds. Such analyses are vital for the development of new materials and drugs with specific desired properties (Alaşalvar et al., 2018).
Antibacterial and Anti-inflammatory Applications
The compound has been investigated for its potential antibacterial and anti-inflammatory properties. Research into sulfonamides bearing the 1,4-benzodioxin ring showed promising results against various bacterial strains and exhibited inhibitory activity against the Lipoxygenase enzyme, suggesting potential therapeutic applications in treating inflammatory diseases (Abbasi et al., 2017).
作用機序
Target of Action
N-(3-aminopropyl)-4-methylbenzenesulfonamide is a complex compound with a diverse range of potential targets. One of the primary targets of this compound is the Histone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of transcription and is involved in cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby modulating its activity
Biochemical Pathways
The compound’s interaction with Histone acetyltransferase KAT2B suggests that it may affect gene expression and cellular signaling pathways . It may also influence the polyamine metabolic pathway , as suggested by its structural similarity to polyamines . Polyamines are involved in various cellular processes, including cell growth, differentiation, and response to stress .
Pharmacokinetics
Similar compounds are known to have diverse absorption, distribution, metabolism, and excretion (adme) profiles . The compound’s bioavailability, half-life, and clearance rate are factors that would influence its pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential targets and pathways. It may influence gene expression, cellular signaling, and metabolic processes . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells
特性
IUPAC Name |
N-(3-aminopropyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXMJPJALYMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572840 | |
| Record name | N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56125-49-6 | |
| Record name | N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of N-(3-aminopropyl)-4-methylbenzenesulfonamide influence its coordination geometry with copper(II) ions?
A: this compound (TstnH) possesses both amine and sulfonamide groups capable of interacting with metal ions. [] The research highlights that the strong intermolecular hydrogen bonding between these functional groups in the [Cu(Tstn)2] complex dictates the copper(II) coordination geometry. [] This strong hydrogen bonding network creates an "entatic state," forcing the copper center into an energetically less favorable geometry, similar to how protein structures influence metal active sites in enzymes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



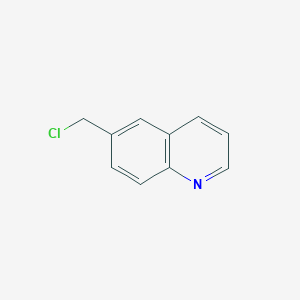

![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)
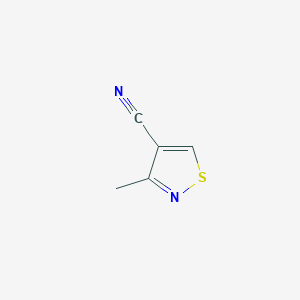
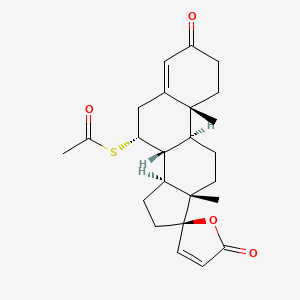
![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)

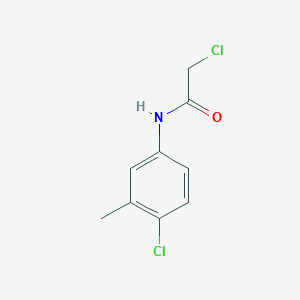
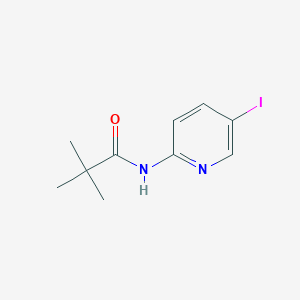
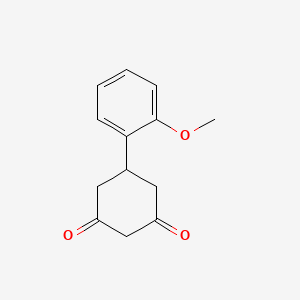
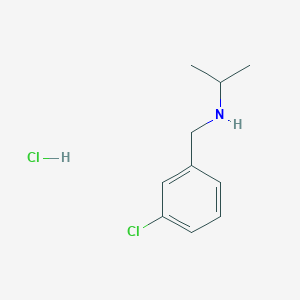
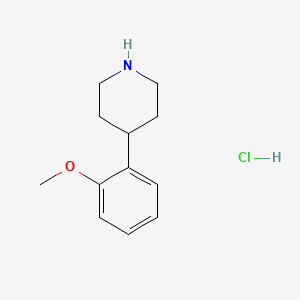
![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)
